molecular formula C27H25NO3 B1385345 4-Phenoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline CAS No. 1040687-81-7

4-Phenoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline

Cat. No. B1385345
CAS RN: 1040687-81-7
M. Wt: 411.5 g/mol
InChI Key: LGRXZEMKFQFPGC-UHFFFAOYSA-N
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Description

4-Phenoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline is a biochemical used for proteomics research . It has a molecular formula of C27H25NO3 and a molecular weight of 411.50 .


Molecular Structure Analysis

The molecular structure of 4-Phenoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline consists of 27 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy, which are beyond my current capabilities.

Scientific Research Applications

Synthesis and Structural Studies

  • Research into the synthesis of compounds related to 4-Phenoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline often involves exploring the reaction paths and synthesis of related compounds, like benzoxazines, and their byproducts (Zhang et al., 2015).

  • The crystal structure and vibrational properties of similar compounds, such as aniline-dimer-based benzoxazines, have been a subject of study, providing insights into their molecular arrangement and characteristics (Wu et al., 2021).

Material Science and Polymer Research

  • Some studies focus on the application of related aniline compounds in the development of organic materials with specific properties, like mesogenic properties and dendritic liquid crystals (Morar et al., 2018).

  • Research has also been conducted on novel polymers based on aniline derivatives, exploring their electrochemical synthesis and potential applications, such as in dye-sensitized solar cells (Shahhosseini et al., 2016).

Advanced Coatings and Corrosion Resistance

  • The synthesis and electrochemical properties of aniline-dimer-based benzoxazines have been studied for potential applications in advanced corrosion-resistant coatings (Li et al., 2018).

Liquid Crystal and Phase Transition Studies

  • Investigations into the synthesis, characterization, and phase transition of compounds like N-(4-butyloxy benzylidene)-4-alkoxy anilines have been carried out, focusing on their thermal properties and potential use in liquid crystal technologies (Pisipati et al., 2013).

Catalytic Oxidation Studies

  • Studies have explored the use of related aniline compounds as catalysts, such as in the catalytic oxidation of phenolic and aniline compounds using superparamagnetic nanoparticles (Zhang et al., 2009).

Future Directions

The future directions for research involving 4-Phenoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline are not specified in the search results. Given its use in proteomics research , it could potentially be involved in studies related to protein structure and function, disease mechanisms, or drug discovery.

properties

IUPAC Name

4-phenoxy-N-[[3-(2-phenoxyethoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO3/c1-3-9-24(10-4-1)29-18-19-30-27-13-7-8-22(20-27)21-28-23-14-16-26(17-15-23)31-25-11-5-2-6-12-25/h1-17,20,28H,18-19,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRXZEMKFQFPGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)CNC3=CC=C(C=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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